Cas no 927812-93-9 (3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1-(4-aminophenyl)-, 1,1-dimethylethyl ester)
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1-(4-aminophenyl)-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- 3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1-(4-aminophenyl)-, 1,1-dimethylethyl ester
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- Inchi: 1S/C16H22N2O2/c1-15(2,3)20-14(19)18-9-12-8-16(12,10-18)11-4-6-13(17)7-5-11/h4-7,12H,8-10,17H2,1-3H3
- InChI Key: VKVPJAFDBSBAIR-UHFFFAOYSA-N
- SMILES: C12(C3=CC=C(N)C=C3)C(C1)CN(C(OC(C)(C)C)=O)C2
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1-(4-aminophenyl)-, 1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-68435-1.0g |
tert-butyl 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
927812-93-9 | 1.0g |
$1660.0 | 2023-02-13 | ||
| Enamine | EN300-68435-2.5g |
tert-butyl 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
927812-93-9 | 2.5g |
$3441.0 | 2023-02-13 | ||
| Enamine | EN300-68435-5.0g |
tert-butyl 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
927812-93-9 | 5.0g |
$4357.0 | 2023-02-13 | ||
| Enamine | EN300-68435-10.0g |
tert-butyl 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
927812-93-9 | 10.0g |
$5478.0 | 2023-02-13 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128741-250mg |
tert-Butyl 5-(4--aminophenyl)-3-azabicyclo[3.1.0]-hexane-3-carboxylate |
927812-93-9 | 98% | 250mg |
¥15775.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128741-1g |
tert-Butyl 5-(4--aminophenyl)-3-azabicyclo[3.1.0]-hexane-3-carboxylate |
927812-93-9 | 98% | 1g |
¥29577.00 | 2024-04-25 |
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1-(4-aminophenyl)-, 1,1-dimethylethyl ester Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1-(4-aminophenyl)-, 1,1-dimethylethyl ester
Recent Advances in the Study of 3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1-(4-aminophenyl)-, 1,1-dimethylethyl ester (CAS: 927812-93-9)
The compound 3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1-(4-aminophenyl)-, 1,1-dimethylethyl ester (CAS: 927812-93-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azabicyclo[3.1.0]hexane scaffold, has shown promising potential in drug discovery, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders and inflammatory diseases. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, which are summarized in this research brief.
One of the key advancements in the synthesis of this compound involves the optimization of its stereoselective preparation. Researchers have developed a more efficient and scalable synthetic route, which has improved the yield and purity of the final product. The tert-butyl ester group in the molecule has been identified as a critical moiety for enhancing its stability and bioavailability. Furthermore, the 4-aminophenyl substituent has been explored for its role in modulating the compound's interaction with biological targets, such as enzymes and receptors involved in neurodegenerative pathways.
Pharmacological studies have demonstrated that 3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1-(4-aminophenyl)-, 1,1-dimethylethyl ester exhibits potent inhibitory activity against specific protein kinases implicated in neuroinflammation. In vitro assays using neuronal cell lines have revealed its ability to reduce oxidative stress and apoptosis, suggesting neuroprotective effects. Additionally, in vivo models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, have shown that the compound can cross the blood-brain barrier and attenuate disease progression, making it a promising candidate for further preclinical development.
Recent mechanistic investigations have shed light on the compound's mode of action. It has been found to modulate the activity of key signaling pathways, including the NF-κB and MAPK cascades, which are central to inflammatory responses. The 4-aminophenyl group appears to play a pivotal role in these interactions, as its modification significantly alters the compound's efficacy. These findings have opened new avenues for structure-activity relationship (SAR) studies aimed at optimizing the molecule's therapeutic profile.
In conclusion, the latest research on 3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1-(4-aminophenyl)-, 1,1-dimethylethyl ester (CAS: 927812-93-9) underscores its potential as a versatile scaffold for drug development. Its unique chemical structure, combined with its promising pharmacological properties, positions it as a valuable tool for addressing unmet medical needs in CNS and inflammatory disorders. Future studies should focus on further elucidating its mechanisms, improving its pharmacokinetic properties, and advancing it through the drug development pipeline.
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